1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride

CAS No.: 1185304-27-1

Cat. No.: VC3366023

Molecular Formula: C10H22Cl2N2O2

Molecular Weight: 273.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185304-27-1 |

|---|---|

| Molecular Formula | C10H22Cl2N2O2 |

| Molecular Weight | 273.2 g/mol |

| IUPAC Name | 1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H |

| Standard InChI Key | IHVRMSCMSMVGRV-UHFFFAOYSA-N |

| SMILES | CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl |

| Canonical SMILES | CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

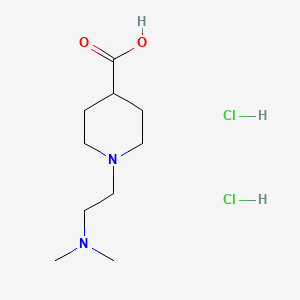

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is a chemical compound characterized by a piperidine ring structure with a carboxylic acid group at the 4-position and a dimethylaminoethyl substituent at the nitrogen position. The compound exists as a dihydrochloride salt, which significantly influences its solubility and stability characteristics compared to its free base form .

| Identifier Type | Value |

|---|---|

| PubChem CID | 45075187 |

| Registry Number | 1185304-27-1 |

| InChIKey | IHVRMSCMSMVGRV-UHFFFAOYSA-N |

| Creation Date in PubChem | 2010-03-29 |

| Latest Modification Date | 2025-04-05 |

Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride . This systematic naming convention precisely describes the chemical structure and salt form of the compound.

In addition to its IUPAC name, the compound is known by several synonyms in scientific literature and commercial catalogs, enhancing its searchability across chemical databases and research publications .

Table 2: Synonyms for 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride

| Synonym |

|---|

| 1-(2-DIMETHYLAMINO-ETHYL)-PIPERIDINE-4-CARBOXYLIC ACID DIHYDROCHLORIDE |

| 1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid dihydrochloride |

| 1-(2-(Dimethylamino)ethyl)piperidine-4-carboxylic acid dihydrochloride |

| 1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride |

| MFCD08687608 |

| AKOS015844960 |

| H29980 |

Physical and Chemical Properties

Chemical Composition and Structural Features

The molecular formula of 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is C₁₀H₂₂Cl₂N₂O₂ . This composition reflects the presence of the organic component (C₁₀H₂₀N₂O₂) and two chloride counterions associated with the protonated nitrogen atoms in the molecule.

The compound contains several functional groups that contribute to its chemical reactivity and potential applications:

-

A carboxylic acid group at the 4-position of the piperidine ring

-

A tertiary amine in the form of the dimethylamino group

-

A secondary amine within the piperidine ring structure (protonated in the salt form)

-

Two chloride counterions associated with the protonated nitrogen atoms

Table 3: Chemical Composition and Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂Cl₂N₂O₂ |

| Molecular Weight | 273.20 g/mol |

| SMILES Notation | CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl |

| InChI | InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H |

| Parent Compound | CID 6484124 (1-(2-(Dimethylamino)ethyl)piperidine-4-carboxylic acid) |

Structural Representation

The structural characteristics of 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride can be represented through various chemical notations. The Simplified Molecular-Input Line-Entry System (SMILES) notation for this compound is CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl . This notation provides a linear string representation of the chemical structure, where the "." separates the organic component from the chloride counterions.

The International Chemical Identifier (InChI) offers another standardized way to represent the compound's structure: InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H . This notation provides detailed information about connectivity, stereochemistry, isotopic composition, and charge state.

| GHS Classification | Hazard Statement | Hazard Code |

|---|---|---|

| Skin irritation (Category 2) | Causes skin irritation | H315 |

| Eye irritation (Category 2A) | Causes serious eye irritation | H319 |

| Specific target organ toxicity - single exposure (Category 3, Respiratory system) | May cause respiratory irritation | H335 |

Precautionary Measures

When handling 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride, several precautionary measures should be implemented to ensure safety:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray

-

Wash skin thoroughly after handling

-

Use only outdoors or in a well-ventilated area

-

Wear protective gloves, protective clothing, eye protection, and face protection

In case of exposure, specific response measures are recommended:

-

IF ON SKIN: Wash with plenty of soap and water

-

IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

-

Call a poison center or doctor if you feel unwell

-

If skin irritation occurs: Get medical advice/attention

-

If eye irritation persists: Get medical advice/attention

For storage and disposal, the following precautions should be observed:

-

Store in a well-ventilated place. Keep container tightly closed

-

Store locked up

-

Dispose of contents/container to an approved waste disposal plant

Chemical Reactivity and Properties

Acid-Base Properties

The salt form of this compound exists due to the protonation of both nitrogen atoms – the piperidine nitrogen and the dimethylamino nitrogen – with each protonated site associated with a chloride counterion. This salt formation significantly affects the compound's solubility, stability, and reactivity profiles compared to its free base form.

Synthesis and Related Compounds

Parent Compound and Related Derivatives

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is derived from the parent compound 1-(2-(Dimethylamino)ethyl)piperidine-4-carboxylic acid, identified as CID 6484124 in PubChem . The dihydrochloride salt is formed through the protonation of both nitrogen atoms with hydrochloric acid.

The search results provide information about related piperidine derivatives used in pharmaceutical research, suggesting potential synthetic methodologies that could be adapted for this compound. For instance, the patent information discusses processes for preparing 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, which involves the use of piperidine-4-carboxylic acid derivatives .

| Synthetic Approach | Key Reagents | Conditions |

|---|---|---|

| Transfer Hydrogenation | Formaldehyde, Pd/C | Ambient pressure, Water, Formic acid, Heat (90-95°C) |

| Amide Formation | Thionyl chloride, Diethylamine | Conversion of carboxylic acid to amide |

| Grignard Methodology | Isopropyl Grignard reagent | Ambient temperature (18-25°C) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume